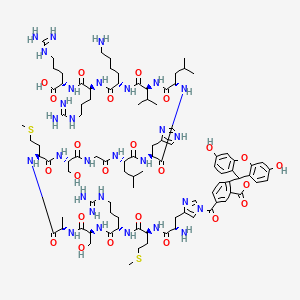
Thiolopyrrolone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiolopyrrolone A is typically isolated from marine-derived Streptomyces species. The isolation process involves culturing the Streptomyces strain in a suitable medium, followed by extraction and purification using chromatographic techniques . The chemical structure of this compound is determined using spectroscopic methods such as high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes. Further research is needed to develop efficient and cost-effective methods for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Thiolopyrrolone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atom and the pyrrolone ring structure.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
Scientific Research Applications
Thiolopyrrolone A has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable model compound for studying sulfur-containing heterocycles and their reactivity.
Industry: The compound’s unique structure and reactivity make it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of thiolopyrrolone A involves its interaction with bacterial cell membranes and enzymes. The sulfur atom in the compound plays a crucial role in its antibacterial activity by disrupting the integrity of bacterial cell membranes and inhibiting essential enzymes involved in bacterial metabolism . This leads to the inhibition of bacterial growth and ultimately cell death.
Comparison with Similar Compounds
Thiolutin: Another sulfur-containing heterocyclic compound with antibacterial properties.
2,2-Dioxidothiolutin: A derivative of thiolutin with similar antibacterial activity.
Comparison: Thiolopyrrolone A is unique due to its unsymmetrical sulfur-containing pyrrolone structure, which distinguishes it from other thiolopyrrolones like thiolutin and 2,2-dioxidothiolutin . This unique structure contributes to its distinct antibacterial properties and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H24N6O6S4 |
|---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
N-(14,22-diacetamido-5,12,20-trimethyl-6,13,21-trioxo-2,9,16,17-tetrathia-5,12,20-triazatetracyclo[17.3.0.04,8.011,15]docosa-1(22),3,7,10,14,18-hexaen-7-yl)acetamide |
InChI |
InChI=1S/C24H24N6O6S4/c1-10(31)25-16-19-13(28(4)22(16)34)7-37-20-15(30(6)23(35)17(20)26-11(2)32)9-39-40-21-14(8-38-19)29(5)24(36)18(21)27-12(3)33/h7-9H,1-6H3,(H,25,31)(H,26,32)(H,27,33) |
InChI Key |
VWGSGXQIXVLAHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=CSC3=C(C(=O)N(C3=CSSC4=C(C(=O)N(C4=CS2)C)NC(=O)C)C)NC(=O)C)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




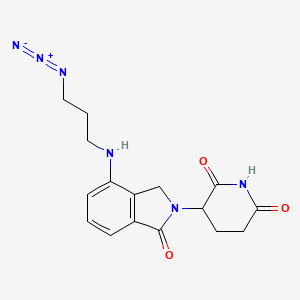
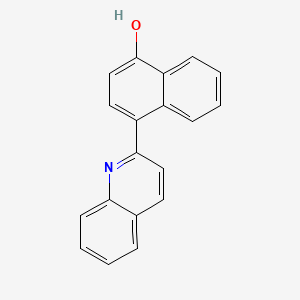



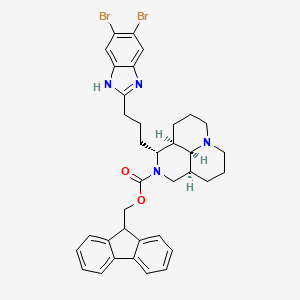
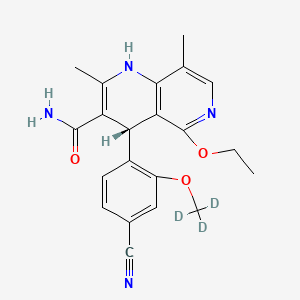
![3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12381675.png)
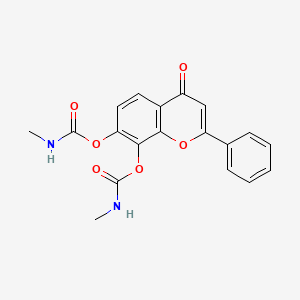

![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12381692.png)
